2'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of a fluoro substituent at the 2’ position, an isopropoxy group at the 3 position, and a carboxylic acid group at the 4 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. A common synthetic route includes:
Nitration: of biphenyl to introduce a nitro group.
Reduction: of the nitro group to an amine.
Diazotization: of the amine followed by to introduce the fluoro substituent.
Alkylation: to introduce the isopropoxy group.
Carboxylation: to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic steps, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent can enhance binding affinity through hydrogen bonding or electrostatic interactions. The isopropoxy group may influence the compound’s lipophilicity and membrane permeability, while the carboxylic acid group can participate in ionic interactions with target proteins.
Comparison with Similar Compounds
- 2’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
- 3-Isopropoxy-[1,1’-biphenyl]-4-carboxylic acid
- 2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid
Comparison:
- 2’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid: Lacks the isopropoxy group, which may result in different chemical reactivity and biological activity.
- 3-Isopropoxy-[1,1’-biphenyl]-4-carboxylic acid: Lacks the fluoro substituent, which may affect its binding affinity and selectivity.
- 2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid: The methoxy group is less bulky than the isopropoxy group, potentially influencing steric interactions and reactivity.
Properties
IUPAC Name |
4-(2-fluorophenyl)-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-10(2)20-15-9-11(7-8-13(15)16(18)19)12-5-3-4-6-14(12)17/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDKWDJGPQOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.